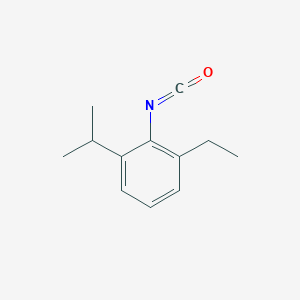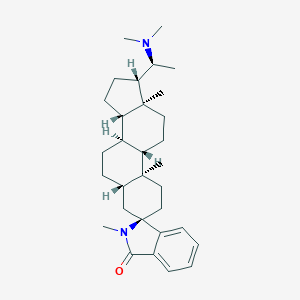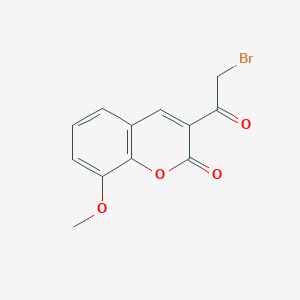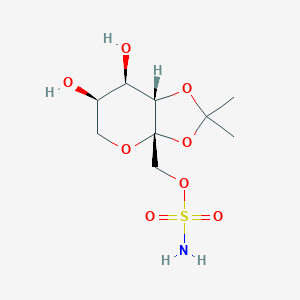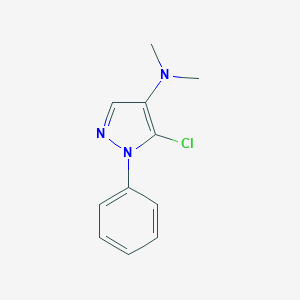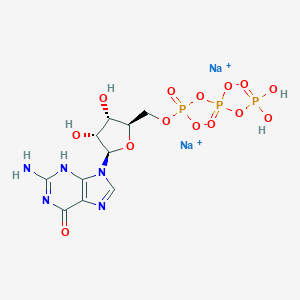![molecular formula C8H8N2O2 B022749 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 917918-80-0](/img/structure/B22749.png)
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Overview
Description
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticorrosive Materials
Quinoline derivatives, including those with methoxy substituents, have been widely utilized as anticorrosive materials. Their effectiveness against metallic corrosion is attributed to the high electron density from their structure, allowing them to form stable chelating complexes with metallic surfaces through coordination bonding. This property makes them valuable in protecting metals from corrosion, highlighting their importance in industrial applications (Verma et al., 2020).
Synthetic Pathways and Biological Applications
The pyranopyrimidine core, closely related to pyrrolopyridine structures, is significant in medicinal and pharmaceutical industries due to its synthetic applications and bioavailability. Various synthetic pathways involving hybrid catalysts have been explored for developing derivatives of such cores, which underscores the versatility and potential of these heterocyclic scaffolds in drug development (Parmar et al., 2023).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine, a compound with a structure bearing resemblance to pyrrolopyridines, has shown versatility in interacting with kinases through multiple binding modes. This scaffold has been utilized in many patents from companies and universities for kinase inhibition, demonstrating the critical role of such heterocycles in therapeutic applications, particularly in cancer treatment (Wenglowsky, 2013).
Drug Discovery and Biological Profiles
The pyrrolidine ring, a common feature in many biologically active compounds, is extensively used in medicinal chemistry. Compounds featuring this ring, including its derivatives, have shown significant biological activities, suggesting that related heterocyclic compounds like 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one could also possess valuable pharmacological properties (Li Petri et al., 2021).
Optical Sensors and Environmental Applications
Pyrimidine derivatives, a class of compounds related to pyrrolopyridines, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This indicates potential applications of this compound in environmental monitoring and analytical chemistry (Jindal & Kaur, 2021).
Mechanism of Action
Target of Action
The primary targets of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, also known as 7-HYDROXY-4-METHOXY-6-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . It exhibits potent inhibitory activity against FGFR1, 2, and 3 . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that the compound has a low molecular weight, which would be beneficial to its subsequent optimization .
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . In addition, it significantly inhibits the migration and invasion of 4T1 cells .
Safety and Hazards
Future Directions
The future directions for research on “4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” and its derivatives could include further optimization of their synthesis, investigation of their biological activity, and exploration of their potential applications . These compounds have been developed as novel conformationally constrained BET bromodomain inhibitors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are largely related to its interactions with various biomolecules. It has been reported that this compound exhibits potent activities against FGFR1, 2, and 3 . This suggests that it interacts with these enzymes, potentially influencing their function .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function and could impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FGFR1, 2, and 3 . Upon binding to these receptors, it likely influences downstream signaling pathways, potentially leading to changes in gene expression .
Metabolic Pathways
Properties
IUPAC Name |
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAJMZNTBJUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580922 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-80-0 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






